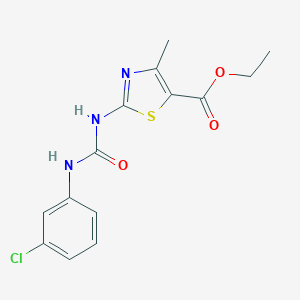![molecular formula C26H24N2O3 B420439 N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE](/img/structure/B420439.png)
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves several steps. One common method starts with the acylation of nitroaniline using chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine . The key step in this synthesis is the reduction of the amide carbonyl group using borane-tetrahydrofuran complex (BH3·THF). Finally, the desired compound is obtained through a series of purification steps .
Chemical Reactions Analysis
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peracetic acid and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE can be compared with other similar compounds, such as N-[4-(benzoylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide . While both compounds share similar structural features, the presence of different substituents (mesitylamino vs. benzoylamino) can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
N-[9,10-dioxo-4-(2,4,6-trimethylanilino)anthracen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-14-12-15(2)24(16(3)13-14)27-20-10-11-21(28(5)17(4)29)23-22(20)25(30)18-8-6-7-9-19(18)26(23)31/h6-13,27H,1-5H3 |
InChI Key |
PXIUAUBQBDPJKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-diphenylspiro[thiirane-2,9'-(9'H)-xanthene]](/img/structure/B420357.png)
![Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate](/img/structure/B420358.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)
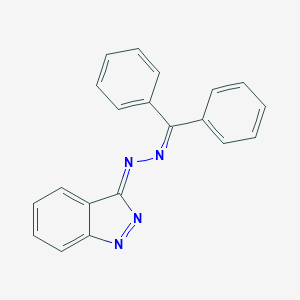
![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)
![1,1,3,3,7-Pentamethyl-6,6-diphenyl-5,8-dithiaspiro[3.4]octan-2-one](/img/structure/B420362.png)
![Dimethyl 4,5-diphenyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-8,9-dicarboxylate](/img/structure/B420363.png)
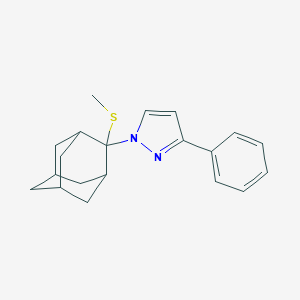
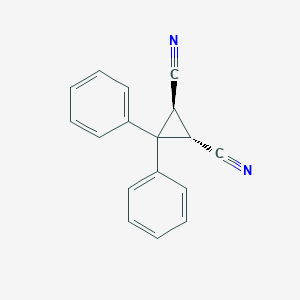
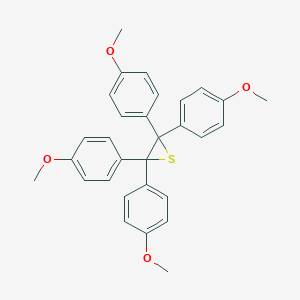
![3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B420372.png)
![1,1,3,3-Tetramethyl-6-phenyl-6-(trifluoromethyl)-5-oxa-8-thiaspiro[3.4]octan-2-one](/img/structure/B420374.png)
![N-(4-chlorophenyl)-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B420379.png)
